molecular formula C15H23NO3 B7523707 Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate

Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate

Cat. No.: B7523707
M. Wt: 265.35 g/mol
InChI Key: MAYBQNRZCKAQRE-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate typically involves the reaction of 1-adamantylamine with an appropriate acylating agent, followed by esterification. One common method involves the use of 1-adamantylamine and 2-bromoacetyl bromide, which undergoes a nucleophilic substitution reaction to form the intermediate 2-(1-adamantyl)acetyl bromide. This intermediate is then reacted with methyl glycinate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration can be performed using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantyl group provides a rigid scaffold that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.

    2-Adamantanone: A ketone derivative of adamantane with distinct reactivity and applications.

    1-Adamantylacetic acid:

Uniqueness

Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate is unique due to its combination of the adamantyl group with an ester and amide functional group, which imparts distinct chemical and biological properties. Its stability, rigidity, and potential for diverse chemical modifications make it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-19-14(18)9-16-13(17)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYBQNRZCKAQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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